molecular formula C19H17N9O5S2 B1663582 Cefozopran CAS No. 113359-04-9

Cefozopran

カタログ番号: B1663582
CAS番号: 113359-04-9
分子量: 515.5 g/mol
InChIキー: QDUIJCOKQCCXQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cefozopran involves several key steps, starting from the intermediate 7-aminocephalosporanic acid (7-ACA). The process includes:

Industrial Production Methods: An industrially viable process for the preparation of this compound involves the synthesis of the intermediate 7-ACP.HCl without the need for column chromatography, making it cost-effective and suitable for large-scale production .

化学反応の分析

Degradation Kinetics in the Solid State

Cefozopran hydrochloride undergoes first-order degradation in the solid state, with kinetics influenced by temperature and relative humidity (RH). Key findings include:

  • Rate constants : The degradation rate follows the equation lnct=lnc0kobst\ln c_t = \ln c_0 - k_{obs} \cdot t, where kobsk_{obs} is determined via linear regression .

  • Thermodynamic parameters :

    • Activation energy (EaE_a): 95.385±30.107kJ/mol95.385 \pm 30.107 \, \text{kJ/mol}

    • Half-life (t0.5t_{0.5}): 0.4h0.4 \, \text{h} at 363K363 \, \text{K} and 76.4%RH76.4\% \, \text{RH} .

  • Comparison with other cephalosporins :

    ParameterCZHCPSCPHCTDCSS
    Ea(kJ/mol)E_a \, (\text{kJ/mol})95±3095 \pm 30167±16167 \pm 1652±1252 \pm 1279±979 \pm 990±2690 \pm 26
    t0.5(h)t_{0.5} \, (\text{h})0.40.420.220.20.40.423.123.134.534.5
    Kinetic MechanismFirst-orderFirst-orderFirst-orderAutocatalyticAutocatalytic
    Data from accelerated stability studies at 76.4%RH76.4\% \, \text{RH} and 363K363 \, \text{K} .

Hydrolysis Pathways in Aqueous Solutions

This compound undergoes pseudo-first-order hydrolysis in aqueous environments, with pH-dependent stability:

  • pH effects :

    • Maximum stability at slightly acidic to neutral pH (pH 5-7\sim \text{pH 5-7}).

    • Rapid degradation in alkaline conditions due to hydroxide ion catalysis .

  • Degradation products : Six products were identified via ESI-Q-TOF mass spectrometry, including cleavage of the β-lactam ring .

  • Rate-determining step : Nucleophilic attack on the β-lactam carbonyl carbon, leading to ring opening .

Radiolytic Degradation

Ionizing radiation induces isomerization of this compound in the solid state:

  • Radiation dose :

    • 25 kGy (standard sterilization dose): No significant degradation detected via HPLC/UV .

    • 400 kGy : Substantial reduction in antibacterial activity and formation of a trans-isomer (identified via HPLC-MS/MS) .

  • Effect on activity : Trans-isomer exhibits reduced efficacy against Gram-negative strains (e.g., Enterobacter aerogenes) .

Degradation Products

Identified derivatives include:

Degradation PathwayProduct TypeIdentification Method
Solid-state (dry air)DP1 (tR = 1.22 min), DP2 (tR = 5.3 min)HPLC-DAD
Solid-state (high RH)β-lactam cleavage productsESI-Q-TOF
Aqueous hydrolysisSix products (β-lactam ring cleavage)ESI-Q-TOF
RadiolysisTrans-isomerHPLC-MS/MS

科学的研究の応用

Treatment of Infections in Immunocompromised Patients

Cefozopran is primarily indicated for treating severe infections in immunocompromised individuals, including those undergoing chemotherapy. A randomized trial demonstrated that this compound is effective as empirical therapy for febrile neutropenia (FN) in pediatric cancer patients, showing a success rate comparable to cefepime .

Study Population Treatment Success Rate
Randomized TrialPediatric cancer patients with FNThis compound 100 mg/kg/day vs. Cefepime 100 mg/kg/dayThis compound: 64.0%, Cefepime: 56.3%

Broad-Spectrum Activity Against Various Infections

This compound has been shown to be effective against multiple types of infections, including:

  • Respiratory Infections : Effective against pneumonia and bronchitis.
  • Urinary Tract Infections (UTIs) : High efficacy rates reported in pediatric populations.
  • Intra-Abdominal Infections : Demonstrated efficacy comparable to other broad-spectrum antibiotics .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable properties, including rapid absorption and minimal accumulation upon repeated dosing. The drug is primarily excreted unchanged through the kidneys, with a half-life ranging from 1.20 to 2.80 hours .

Parameter Value
Half-Life (t½)1.20 - 2.80 hours
Excretion65.99% - 73.33% unchanged via kidneys

Pediatric Populations

In a study involving pediatric patients with pneumonia, this compound showed an excellent efficacy rate of 98.3%, highlighting its potential as a first-line treatment option .

Febrile Neutropenia

In another clinical trial focusing on hematological patients with FN, this compound was administered every eight hours, resulting in a survival rate of 77.2% without the need for additional antibacterial treatment .

作用機序

Cefozopran is compared with other fourth-generation cephalosporins such as Cefpirome and Cefepime:

Uniqueness: this compound’s unique structure, which includes an imidazo[1,2-b]pyridazine moiety, contributes to its high affinity for PBPs and its effectiveness against resistant bacterial strains .

類似化合物との比較

生物活性

Cefozopran is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its pharmacological profile, clinical efficacy, and safety have been subjects of various studies, particularly in the context of treating febrile neutropenia (FN) and other severe infections. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its biological activity. Key parameters include:

  • Absorption and Distribution : Following intravenous administration, this compound reaches peak plasma concentrations (C_max) in a dose-proportional manner. The mean half-life (t_½) ranges from 1.20 to 2.80 hours, with approximately 66% to 73% excreted unchanged via the kidneys, indicating minimal accumulation with repeated dosing .
  • Dosing Regimens : A study utilizing Monte Carlo simulations suggested that an optimal dosing regimen for this compound is every 8 hours, which maintains therapeutic concentrations effectively against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
C_maxDose-proportional
t_½1.20 - 2.80 hours
Excretion66% - 73% unchanged
AccumulationMinimal

Clinical Efficacy

This compound has been evaluated in several clinical studies for its efficacy in treating infections associated with febrile neutropenia and other conditions.

  • Febrile Neutropenia : In a randomized trial comparing this compound with cefepime among pediatric cancer patients with FN, both antibiotics demonstrated similar success rates (64.0% for this compound vs. 56.3% for cefepime), indicating that this compound is a viable empirical treatment option .
  • Respiratory Tract Infections : Clinical studies have reported good efficacy in treating respiratory tract infections, with favorable outcomes noted across various patient demographics .

Table 2: Clinical Study Outcomes

Study FocusThis compound Success RateComparison Group Success Rate
Pediatric FN Treatment64.0%56.3% (Cefepime)
Respiratory InfectionsGood clinical effectsN/A

Safety Profile

The safety of this compound has been assessed in multiple studies:

  • Adverse Effects : Generally mild adverse effects were reported, including transient elevations in liver enzymes and leukocytopenia in some cases. Serious adverse events were rare .
  • Tolerability : In healthy volunteers, this compound was well tolerated without significant side effects during single and multiple dosing regimens .

Case Studies

  • Case Study on Febrile Neutropenia : A study involving 22 patients with FN showed that 77.2% survived without requiring additional antibacterial treatment after receiving this compound every 8 hours . This highlights its effectiveness in critical care settings.
  • Pediatric Application : In another trial involving pediatric patients undergoing chemotherapy, this compound was administered as empirical therapy for FN, demonstrating satisfactory efficacy and tolerability .

特性

IUPAC Name

7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUIJCOKQCCXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N9O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113359-04-9
Record name Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefozopran
Reactant of Route 2
Reactant of Route 2
Cefozopran
Reactant of Route 3
Reactant of Route 3
Cefozopran
Reactant of Route 4
Cefozopran
Reactant of Route 5
Cefozopran
Reactant of Route 6
Cefozopran
Customer
Q & A

Q1: How does Cefozopran exert its antibacterial effect?

A1: this compound, a fourth-generation cephalosporin antibiotic, acts by disrupting the synthesis of peptidoglycans in bacterial cell walls. Specifically, it binds to penicillin-binding proteins (PBPs), particularly PBP 5, in Enterococcus faecalis. This binding inhibits the transpeptidation reaction, ultimately leading to bacterial cell death [].

Q2: What is the molecular formula and weight of this compound hydrochloride?

A2: this compound hydrochloride has the molecular formula C20H20ClN9O7S2 • HCl and a molecular weight of 624.51 g/mol [].

Q3: What spectroscopic data is available for this compound hydrochloride?

A3: Researchers have used various spectroscopic techniques to characterize this compound hydrochloride, including elemental analysis (EA), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [].

Q4: How stable is this compound hydrochloride in different conditions?

A4: this compound hydrochloride degrades in aqueous solutions, with degradation rate influenced by pH. It is most stable at slightly acidic and neutral pH and less stable in alkaline conditions []. In the solid state, its degradation follows first-order kinetics, affected by temperature and relative humidity [].

Q5: What strategies can be employed to improve the stability of this compound hydrochloride formulations?

A5: Researchers are exploring the use of different this compound hydrochloride forms, including hydrates and solvates, to enhance stability. For instance, the development of a this compound hydrochloride isopropanol solvate has shown promise in improving stability [].

Q6: What analytical methods are employed to quantify this compound in biological samples?

A6: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in human plasma and urine []. The method involves a simple protein precipitation step for plasma samples and external standard calibration for quantification [].

Q7: How is the quality of this compound hydrochloride ensured during development and manufacturing?

A7: Strict quality control measures are implemented throughout the development and manufacturing process of this compound hydrochloride, ensuring consistent quality, safety, and efficacy. These measures involve adherence to established pharmacopeia standards, rigorous testing of raw materials and finished products, and monitoring of critical quality attributes [, ].

Q8: What is the pharmacokinetic profile of this compound in humans?

A8: Following intravenous administration, this compound exhibits linear pharmacokinetics in healthy volunteers []. It distributes rapidly, with a half-life ranging from 1.97 to 2.44 hours, and is primarily eliminated through the urinary pathway [].

Q9: How does body weight influence this compound pharmacokinetics in pediatric patients?

A9: Body weight is a significant covariate for this compound pharmacokinetics in pediatric patients []. A two-compartment model incorporating body weight was developed to describe the drug's pharmacokinetic behavior in this population [].

Q10: What is the relationship between this compound pharmacokinetics and its pharmacodynamics?

A10: Monte Carlo simulations, based on population pharmacokinetic data and minimum inhibitory concentrations (MICs), have been used to optimize the dosage and frequency of this compound administration []. The aim is to achieve a time above MIC of 70% or higher for effective bacterial killing [, ].

Q11: What is the efficacy of this compound in treating infections caused by common bacterial pathogens?

A11: this compound demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa [, ]. Clinical studies have demonstrated its efficacy in treating respiratory tract infections, urinary tract infections, and other bacterial infections [, , , , ].

Q12: Are there any animal models used to study the efficacy of this compound?

A12: A murine model of hematogenous pneumococcal meningitis has been developed and utilized to assess the therapeutic efficacy of this compound []. This model allows researchers to investigate the drug's ability to penetrate the cerebrospinal fluid and its effectiveness in treating this serious infection [].

Q13: Are there any known mechanisms of resistance to this compound?

A13: Resistance to this compound can arise through various mechanisms, including the production of beta-lactamases, alterations in PBPs, and reduced outer membrane permeability [, ]. Specifically, overproduction of outer membrane proteins like OprM and OprJ in Pseudomonas aeruginosa has been linked to resistance against this compound and other antibiotics [].

Q14: Is there cross-resistance between this compound and other antibiotics?

A14: Cross-resistance between this compound and other beta-lactam antibiotics, such as ceftazidime and cefepime, can occur, particularly in non-glucose fermentative bacteria []. This cross-resistance highlights the importance of monitoring resistance patterns and exploring alternative treatment options when necessary [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。